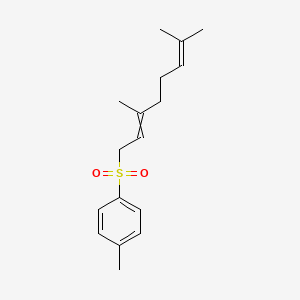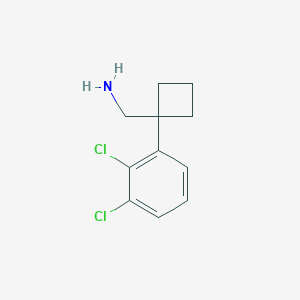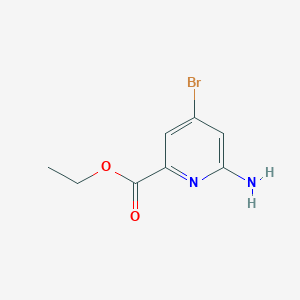
N-butyl-1-ethyl-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-1-ethyl-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-ethyl-3-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the condensation of appropriate hydrazines with 1,3-diketones, followed by alkylation and amination reactions. For instance, the reaction of 3-methyl-1H-pyrazol-5-amine with butyl bromide and ethyl iodide under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalytic systems to enhance reaction efficiency and yield. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can introduce functional groups at specific positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
N-butyl-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for developing new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-butyl-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 5-amino-3-methyl-1-phenylpyrazole
Uniqueness
N-butyl-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and ethyl groups contribute to its lipophilicity and potential interactions with biological membranes, enhancing its activity compared to other pyrazole derivatives .
Propriétés
Formule moléculaire |
C10H19N3 |
|---|---|
Poids moléculaire |
181.28 g/mol |
Nom IUPAC |
N-butyl-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-7-11-10-8-13(5-2)12-9(10)3/h8,11H,4-7H2,1-3H3 |
Clé InChI |
GXXZMLBWWOGKSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CN(N=C1C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B11728039.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728059.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728071.png)
![n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B11728076.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B11728080.png)

![1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one](/img/structure/B11728091.png)


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728099.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728104.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728112.png)
